Atogepant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVUCLWGARAQIO-OLIXTKCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F6N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337079 | |
| Record name | Atogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374248-81-3 | |
| Record name | Atogepant [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Atogepant
Atogepant as a Selective Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist
This compound is classified as a selective CGRP receptor antagonist, belonging to the "gepant" class of drugs. nih.govtandfonline.comresearchgate.net It functions by binding to CGRP receptors and preventing the neuropeptide CGRP from binding and activating them. nih.govmdpi.com This action is believed to counter the CGRP-mediated neurogenic inflammation and vasodilation associated with migraine attacks. nih.govdovepress.com The antagonism of CGRP receptors by this compound inhibits trigeminovascular nociception, addressing a key element of migraine pain. tandfonline.comtandfonline.com
In vitro studies have demonstrated that this compound is a competitive antagonist at CGRP receptors. tga.gov.au It effectively inhibits the functional responses stimulated by human α-CGRP, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), with subnanomolar potency. nih.govnih.gov This high potency and selectivity for the human CGRP receptor are central to its pharmacological profile. researchgate.netnih.gov While the precise locations of this compound's action are not fully known, it is thought to act primarily at peripheral sites within the trigeminovascular system. nih.gov
Binding Kinetics and Affinity of this compound to CGRP Receptors
The interaction of this compound with CGRP receptors has been characterized by its high affinity and specific binding kinetics.
This compound exhibits a high binding affinity for the human CGRP receptor. tandfonline.comnih.gov Radioligand binding assays have determined its equilibrium dissociation constant (Ki) to be in the low picomolar range. For cloned human CGRP receptors, the Ki value was found to be 0.015 ± 0.002 nM, and for native human CGRP receptors, it was 0.026 ± 0.005 nM. nih.gov A similar high affinity was observed for the rhesus CGRP receptor (Ki = 0.009 nM), while the affinity was lower for rat (Ki = 0.7 nM) and dog (Ki = 1.2 nM) CGRP receptors. tandfonline.comtandfonline.com Another study reported a Ki value of 15-26 pM for human CGRP receptors. tga.gov.au
In functional assays measuring the inhibition of α-CGRP-stimulated cAMP production in cells expressing human CGRP receptors, this compound demonstrated potent antagonist activity with a half-maximal inhibitory concentration (IC50) of 0.026 nM. nih.gov For the rhesus CGRP receptor, the IC50 was 0.045 ± 0.005 nM. tandfonline.comtandfonline.com
Table 1: this compound Binding Affinity (Ki) and Functional Potency (IC50)
| Receptor | Ki (nM) | IC50 (nM) |
|---|---|---|
| Human CGRP (cloned) | 0.015 ± 0.002 nih.gov | 0.026 nih.gov |
| Human CGRP (native) | 0.026 ± 0.005 nih.gov | - |
| Rhesus CGRP | 0.009 tandfonline.comtandfonline.com | 0.045 ± 0.005 tandfonline.comtandfonline.com |
| Rat CGRP | 0.7 tandfonline.comtandfonline.com | - |
The binding of this compound to CGRP receptors is characterized by rapid association and reversible binding. nih.gov In studies using SK-N-MC cell membranes, the specific binding of this compound was found to be saturable with an apparent equilibrium dissociation constant of 0.03 nM. nih.gov The association rate constant (Kon) was determined to be 6.7 x 10⁸ M⁻¹ min⁻¹, and the dissociation rate constant (Koff) was 0.03 min⁻¹, corresponding to an elimination half-life of 40 minutes. nih.gov
Receptor Subtype Selectivity and Functional Antagonism by this compound
This compound demonstrates selectivity for the CGRP receptor, with some activity at the AMY1 receptor, but minimal affinity for other related receptors and a wide range of other neurotransmitter receptors and enzymes.
While highly potent at the CGRP receptor, this compound also exhibits significant affinity for the amylin 1 (AMY1) receptor. researchgate.netnih.gov The AMY1 receptor is a heterodimer of the calcitonin receptor (CTR) and Receptor Activity-Modifying Protein 1 (RAMP1). otago.ac.nzbham.ac.uk this compound's IC50 for the AMY1 receptor is 2.40 nM, compared to 0.03 nM for the CGRP receptor, indicating a degree of selectivity for the CGRP receptor. tandfonline.comtandfonline.com It has been proposed that the ability of this compound to block both the CGRP and AMY1 receptors may contribute to its therapeutic effects. nih.gov
This compound shows a lack of significant affinity for other receptors in the calcitonin family, such as the adrenomedullin (B612762) and calcitonin receptors. tandfonline.comresearchgate.netnih.gov Furthermore, in a broad screening panel of 116 targets, this compound at a concentration of 10 μM did not show significant activity (less than 50% inhibition) against numerous other neurotransmitter receptors, transporters, and enzymes. tandfonline.comnih.govtandfonline.com This indicates a high degree of selectivity for the CGRP receptor system.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Calcitonin Gene-Related Peptide (CGRP) |
| Amylin |
| Adrenomedullin |
Intracellular Signaling Pathways Modulated by this compound-CGRP Receptor Interaction
The binding of CGRP to its receptor, a G-protein coupled receptor, typically initiates a cascade of intracellular events, most notably the activation of adenylyl cyclase, which leads to the synthesis of cyclic adenosine monophosphate (cAMP). nih.govmdpi.com This elevation in cAMP activates protein kinase A (PKA), resulting in various downstream effects, including vasodilation. nih.gov this compound, by antagonizing the CGRP receptor, effectively disrupts these signaling pathways. mdpi.comtandfonline.com
Inhibition of CGRP-Stimulated cAMP Responses
This compound potently inhibits the increase in intracellular cAMP levels stimulated by human α-CGRP. nih.govnih.gov In vitro studies using human embryonic kidney (HEK293) cells that express cloned human CGRP receptors have demonstrated this inhibitory effect. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC50) of this compound for blocking CGRP-stimulated cAMP responses in cells expressing human CGRP receptors is 0.026 nM. nih.govtandfonline.com A similar potent inhibition was observed in cells expressing rhesus CGRP receptors, with an IC50 of 0.045 nM. tandfonline.comtandfonline.com This direct antagonism of the CGRP receptor prevents the downstream signaling cascade that is initiated by CGRP, including the production of cAMP. dovepress.com
Impact on cAMP Response Element-Binding Protein (CREB) Phosphorylation
The activation of the CGRP receptor and subsequent increase in cAMP can lead to the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a transcription factor involved in various cellular processes. wikipedia.org By blocking the initial step of CGRP binding and the subsequent production of cAMP, gepants like this compound also inhibit the phosphorylation of CREB. dovepress.comresearchgate.net This action is a key part of how this compound inhibits trigeminovascular nociceptive activation. dovepress.comnih.gov
Orthosteric and Allosteric Binding Mechanisms of this compound to CGRP Receptors
This compound acts as a competitive antagonist at the human CGRP receptor. tandfonline.comtandfonline.com The CGRP receptor itself is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). nih.govresearchgate.net The N-terminal extracellular domain of CLR is responsible for the initial binding of the CGRP peptide ligand, while RAMP1 contributes to the orthosteric binding site. nih.govresearchgate.net Gepants, including this compound, are understood to bind to a specific site located at the interface between RAMP1 and CLR. mdpi.com Some sources describe this compound as a non-competitive antagonist, suggesting a more complex interaction that may involve allosteric modulation. dovepress.comnih.govresearchgate.netjefferson.edu
Species-Specific CGRP Receptor Pharmacology of this compound
The pharmacological activity of this compound exhibits species-specific differences. It demonstrates high affinity for both cloned and native human CGRP receptors, with a Ki value of 0.015 nM and 0.026 nM, respectively. nih.gov Its affinity for the rhesus monkey CGRP receptor is similarly high, with a Ki of 0.009 nM. nih.govtandfonline.comtandfonline.com However, this compound shows a weaker affinity for the CGRP receptors of other species, such as rat (Ki = 0.7 nM) and dog (Ki = 1.2 nM). tandfonline.comtandfonline.com This highlights the species-specific nature of its interaction with the CGRP receptor. mdpi.com
Table 1: this compound Binding Affinities (Ki) and Functional Potency (IC50) at CGRP Receptors
| Species/Receptor | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) |
|---|---|---|
| Human (cloned) | 0.015 ± 0.002 tandfonline.comtandfonline.com | 0.026 ± 0.005 tandfonline.comtandfonline.com |
| Human (native) | 0.026 ± 0.005 nih.gov | - |
| Rhesus Monkey | 0.009 tandfonline.comtandfonline.com | 0.045 ± 0.005 tandfonline.comtandfonline.com |
| Rat | 0.7 tandfonline.comtandfonline.com | - |
| Dog | 1.2 tandfonline.comtandfonline.com | - |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Calcitonin gene-related peptide (CGRP) |
| Cyclic adenosine monophosphate (cAMP) |
| cAMP Response Element-Binding Protein (CREB) |
| Protein kinase A (PKA) |
| Ubrogepant (B612305) |
| Rimegepant (B610484) |
| Zavegepant |
| Olcegepant (B1677202) |
| Lasmiditan |
| Fremanezumab |
| OnabotulinumtoxinA |
| Ethinyl estradiol |
| Levonorgestrel |
| Topiramate |
| Galcanezumab |
| Erenumab |
| Eptinezumab |
| Nitric oxide |
| Adrenomedullin |
| Amylin |
| Capsaicin (B1668287) |
Structural Biology and Ligand Target Recognition of Atogepant
Proposed Binding Modes of Atogepant with the CGRP Receptor
This compound functions as an antagonist by competing with the endogenous neuropeptide CGRP for binding sites on the CGRP receptor. ijpsjournal.com Research indicates that small-molecule gepants, including this compound, bind at the interface formed between the CLR and RAMP1 subunits of the α-CGRP receptor. uni.lu This binding is proposed to occur within a hydrophobic gap situated between these two receptor components. uni.lu By occupying this site, this compound effectively blocks the ability of CGRP to bind and activate the receptor, thereby preventing downstream signaling events that contribute to migraine headache pain, such as vasodilation in meningeal arteries. While some sources suggest a competitive binding mechanism ijpsjournal.com, others have described this compound as non-competitively antagonizing CGRP receptors uni.lu. Regardless of the precise competitive or non-competitive nature, the functional outcome is the inhibition of CGRP-stimulated receptor responses, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), with subnanomolar potency. Gepants are thought to block access to the peptide-binding cleft located at the CLR and RAMP1 interface.
Identification of Key Residues in this compound-CGRP Receptor Binding Pocket
Based on available research, this compound binds at the interface between the CLR and RAMP1 subunits within a hydrophobic pocket. uni.lu While the specific, atom-level interactions between this compound and individual amino acid residues within the CGRP receptor binding pocket are not extensively detailed in the provided information, the binding region has been characterized. The rational design of gepants has involved targeting the CLR-binding motif and designing scaffolds to interact with adjacent pockets, including those on the RAMP subunits. Further detailed structural studies, such as co-crystallography or advanced cryo-electron microscopy with this compound bound to the CGRP receptor complex, would be necessary to precisely identify the key residues involved in this interaction.
Conformational Changes Induced by this compound Binding to CGRP Receptors
The binding of ligands to GPCRs, such as the CGRP receptor, typically induces conformational changes that are crucial for receptor activation and downstream signaling. ijpsjournal.com However, the provided information does not specifically detail the conformational changes induced by the binding of this compound, an antagonist, to the CGRP receptor. Studies on the CGRP receptor in its apo (unbound) and CGRP-bound (agonist-bound) states have indicated only minor conformational changes in the receptor backbone upon agonist binding. RAMPs are known to allosterically modulate the dynamics of the extracellular and extracellular loop domains of CLR in a peptide-dependent manner. While this suggests the receptor is dynamic and responsive to ligand binding, the precise conformational alterations triggered by the binding of an antagonist like this compound, and how these differ from agonist-induced changes, are not explicitly described in the available data.
Rational Design Principles of this compound Based on CGRP Receptor Structure
The development of this compound was guided by rational design principles aimed at creating a potent, selective, and orally bioavailable CGRP receptor antagonist with an improved safety profile compared to earlier gepants. This compound is chemically distinct from first-generation gepants, incorporating structural modifications intended to reduce the formation of reactive metabolites, a factor that contributed to the discontinuation of some earlier compounds like telcagepant (B1682995) due to hepatotoxicity concerns. wikipedia.org
The design process involved overcoming significant challenges, including developing a small molecule capable of effectively antagonizing the CGRP receptor, which naturally binds its peptide ligand with very high affinity. This required designing molecules with specific conformations and multiple pharmacophores to achieve high binding affinity and selectivity while maintaining favorable properties for oral administration, such as solubility and bioavailability. Structural information regarding the CGRP receptor, particularly the binding interface between CLR and RAMP1, informed the design of molecules with appropriate motifs and scaffolds to interact with this target region. The goal was to achieve sufficient circulating free plasma levels to ensure near-maximal CGRP receptor coverage. This compound's development specifically targeted a profile suitable for preventive migraine treatment, potentially influencing its structural design to achieve properties like a longer half-life compared to some acute-treatment gepants. uni.lu
Comparative Structural Analysis of this compound with Other CGRP Receptor Ligands (e.g., other gepants)
This compound belongs to the class of small-molecule CGRP receptor antagonists known as gepants, which also includes Rimegepant (B610484), Ubrogepant (B612305), and Zavegepant. uni.luwikipedia.org While all gepants target the CGRP receptor at the CLR/RAMP1 interface, there are differences in their specific binding characteristics and pharmacological profiles.
A key difference lies in their binding affinity for the human CGRP receptor. This compound has demonstrated a higher affinity (lower Ki) for the human CGRP receptor compared to Ubrogepant.
| Gepant | Human CGRP Receptor Affinity (Ki) |
| This compound | 15–26 pM |
| Ubrogepant | 0.067 ± 0.04 nM |
Note: 1 nM = 1000 pM
Beyond the canonical CGRP receptor (CLR/RAMP1), CGRP can also activate the amylin 1 (AMY1) receptor (comprised of the Calcitonin Receptor (CTR) and RAMP1). wikipedia.org Gepants can exhibit varying degrees of activity at the AMY1 receptor. This compound has shown affinity for the AMY1 receptor, although it is approximately 100-fold less potent than at the CGRP receptor. Other gepants, such as Rimegepant and the earlier gepant Telcagepant, also demonstrate activity at AMY1 receptors, with differing selectivities compared to the CGRP receptor. wikipedia.org For instance, Olcegepant (B1677202) is reported to be around 200-fold more selective for the CGRP receptor over AMY1. wikipedia.org
Differences in the interaction of gepants with the receptor complex or their downstream effects may contribute to variations in their activity across different vascular beds. Studies have shown that this compound, Olcegepant, and Rimegepant exhibit Schild plot slopes less than unity in human coronary arteries, suggesting potential differences in their antagonism mechanisms in this tissue compared to human middle meningeal arteries, where Telcagepant, Ubrogepant, and Zavegepant show slopes not differing from unity. wikipedia.org
Furthermore, functional studies suggest potential differences in how gepants affect the activation of different types of nociceptors. This compound has been shown to partially inhibit both Aδ and C-fibers, which contrasts with the effects observed with certain CGRP-targeted antibodies or other migraine treatments that may selectively affect one fiber type over the other. These differences in functional outcomes may be related to subtle variations in their binding modes or downstream signaling modulation compared to other ligands targeting the CGRP pathway.
Preclinical Pharmacokinetics and Drug Metabolism of Atogepant
Distribution Profile of Atogepant in Preclinical Animal Models
The distribution of this compound has been characterized in several preclinical species, providing insights into its tissue penetration and volume of distribution.
Preclinical and clinical data indicate that this compound has a high apparent volume of distribution (Vz/F). tandfonline.comnih.gov In humans, the mean apparent volume of distribution is approximately 292 L. europa.eutga.gov.aunih.gov This large volume of distribution suggests that this compound is extensively distributed into tissues outside of the plasma compartment. nih.gov
Table 1: Apparent Volume of Distribution of this compound
| Species | Apparent Volume of Distribution (Vz/F) |
| Human | ~292 L |
Studies in preclinical models, specifically in rats, have shown that this compound has limited penetration across the blood-brain barrier (BBB). tandfonline.comresearchgate.net This characteristic is consistent with other gepants and suggests that its primary site of action for migraine prophylaxis is likely in the peripheral nervous system, outside of the central nervous system (CNS). researchgate.netnih.govresearchgate.net The low BBB penetration is a key feature, as it is believed to contribute to the favorable side-effect profile of this class of drugs by minimizing central nervous system effects. researchgate.net
Metabolic Pathways and Metabolite Identification of this compound in Preclinical Systems
The metabolism of this compound has been investigated in preclinical in vitro and in vivo systems, identifying the key enzymes and pathways involved in its biotransformation.
In vitro experiments using human liver preparations have established that the metabolism of this compound is predominantly mediated by cytochrome P450 (CYP) enzymes. tandfonline.comtandfonline.comeuropa.eu Specifically, CYP3A4 is the primary enzyme responsible for the oxidative metabolism of this compound. tandfonline.comnih.govtandfonline.comeuropa.euhres.ca A minor contribution to its metabolism comes from the CYP2D6 enzyme. tandfonline.comtandfonline.com The significant role of CYP3A4 in this compound's clearance means that its exposure can be affected by co-administration with strong inhibitors or inducers of this enzyme. tandfonline.comnih.govtandfonline.com In vitro studies have also shown that this compound is not an inhibitor of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at clinically relevant concentrations, nor is it an inducer of CYP1A2, CYP2B6, or CYP3A4. europa.eutga.gov.aumedicines.org.uk
In addition to oxidative metabolism by CYP enzymes, this compound undergoes conjugation. tandfonline.comtandfonline.comhres.ca The most prevalent circulating components in human plasma are the unchanged parent compound (this compound) and a glucuronide conjugate metabolite, identified as M23. tandfonline.comnih.govtandfonline.comhres.ca This metabolite is characterized as a dioxygenated methylated glucuronide of this compound and is considered unlikely to be pharmacologically active. hres.ca Following a radiolabeled dose in humans, unchanged this compound and the M23 metabolite were the major circulating components. fda.govfda.gov
Table 2: Summary of this compound Metabolism
| Metabolic Pathway | Primary Enzyme(s)/Process | Key Metabolite(s) |
| Oxidation | CYP3A4 (major), CYP2D6 (minor) | Oxidative metabolites |
| Conjugation | Glucuronidation | M23 (glucuronide conjugate) |
Excretion Mechanisms and Routes of this compound Elimination (Preclinical)
Preclinical studies indicate that this compound is primarily eliminated through hepatic metabolism and subsequent excretion in the feces. tandfonline.comnih.govnih.gov Following a single oral administration of radiolabeled this compound (¹⁴C-atogepant) to healthy male subjects, approximately 42% of the dose was recovered as unchanged this compound in the feces, while only 5% was found unchanged in the urine. nih.govtga.gov.au This suggests that the renal route plays a minor role in the clearance of the parent compound. nih.goveuropa.eu
The primary mechanism of elimination is metabolism, mainly by the cytochrome P450 enzyme CYP3A4. nih.govtga.gov.auresearchgate.net The parent compound, this compound, and a glucuronide conjugate metabolite, M23, were the most abundant circulating components identified in human plasma. nih.govtga.gov.aufda.gov The oxidative metabolism of this compound is predominantly carried out by CYP3A4, with a minor contribution from CYP2D6. researchgate.netfda.govtandfonline.com Animal toxicology studies have also shown that this compound is excreted in milk, although it is unknown if this occurs in humans. tga.gov.aueuropa.eu
Enzyme Induction and Inhibition Studies of this compound (Preclinical)
In vitro studies have been conducted to evaluate the potential of this compound to induce or inhibit key drug-metabolizing enzymes. The results indicate that this compound is not an inducer of CYP1A2, CYP2B6, or CYP3A4 at clinically relevant concentrations. tga.gov.aueuropa.eu Although an increase in CYP3A4 messenger RNA activity was observed at concentrations of 5 to 20 µM, this is not expected to be clinically significant. fda.gov
Furthermore, this compound does not inhibit a range of cytochrome P450 enzymes at clinically relevant concentrations, including CYPs 3A4, 1A2, 2B6, 2C8, 2C9, 2C19, or 2D6. tga.gov.au It also does not inhibit monoamine oxidase A (MAO-A) or UGT1A1. tga.gov.aufda.govhres.ca These findings suggest that this compound has a low potential to be a perpetrator of drug-drug interactions through the inhibition of these major metabolic pathways. tga.gov.au
Table 1: Preclinical Enzyme Interaction Profile of this compound
| Enzyme/Pathway | Interaction Potential | Finding |
|---|---|---|
| Induction | ||
| CYP1A2 | Not an inducer | No significant induction observed at clinically relevant concentrations. tga.gov.aueuropa.eu |
| CYP2B6 | Not an inducer | No significant induction observed at clinically relevant concentrations. tga.gov.aueuropa.eufda.gov |
| CYP3A4 | Not an inducer | No significant induction expected at clinically relevant concentrations. tga.gov.aueuropa.eufda.gov |
| Inhibition | ||
| CYP1A2 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.auhres.ca |
| CYP2B6 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.au |
| CYP2C8 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.au |
| CYP2C9 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.auhres.ca |
| CYP2C19 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.auhres.ca |
| CYP2D6 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.auhres.ca |
| CYP3A4 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.auhres.ca |
| MAO-A | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.aufda.govhres.ca |
| UGT1A1 | Not an inhibitor | No significant inhibition observed at clinically relevant concentrations. tga.gov.aufda.govhres.ca |
Preclinical Drug Transporter Substrate Profile of this compound (e.g., OATP, P-glycoprotein, BCRP)
In vitro studies have identified this compound as a substrate for several drug transporters. These include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), OATP1B3, and Organic Anion Transporter 1 (OAT1). nih.govtga.gov.aueuropa.euhres.ca Conversely, this compound is not a substrate for OAT3, Organic Cation Transporter 2 (OCT2), or Multidrug and Toxin Extrusion Protein 1 (MATE1). tga.gov.aueuropa.euhres.ca
While this compound is a substrate for these transporters, it does not significantly inhibit most of them at clinically relevant concentrations. tga.gov.au It is not an inhibitor of P-gp, BCRP, OAT1, OAT3, NTCP, BSEP, MRP3, or MRP4. tga.gov.aueuropa.eu this compound is considered a weak inhibitor of OATP1B1, OATP1B3, OCT1, and MATE1; however, these interactions are not expected to be clinically significant. europa.eueuropa.eu
Table 2: Preclinical Transporter Interaction Profile of this compound
| Transporter | Substrate Status | Inhibition Potential |
|---|---|---|
| P-glycoprotein (P-gp) | Yes nih.govtga.gov.aueuropa.euhres.ca | Not an inhibitor nih.govtga.gov.au |
| BCRP | Yes nih.govtga.gov.aueuropa.euhres.ca | Not an inhibitor tga.gov.aueuropa.eu |
| OATP1B1 | Yes nih.govtga.gov.aueuropa.euhres.ca | Weak inhibitor europa.eu |
| OATP1B3 | Yes nih.govtga.gov.aueuropa.euhres.ca | Weak inhibitor europa.eu |
| OAT1 | Yes tga.gov.aueuropa.euhres.ca | Not an inhibitor tga.gov.au |
| OAT3 | No tga.gov.aueuropa.euhres.ca | Not an inhibitor tga.gov.au |
| OCT1 | Not specified | Weak inhibitor europa.eu |
| OCT2 | No tga.gov.aueuropa.euhres.ca | Not an inhibitor tga.gov.au |
| MATE1 | No tga.gov.aueuropa.euhres.ca | Weak inhibitor europa.eueuropa.eu |
| MATE2-K | Not specified | Not an inhibitor tga.gov.au |
| NTCP | Not specified | Not an inhibitor tga.gov.aueuropa.eu |
| BSEP | Not specified | Not an inhibitor tga.gov.aueuropa.eu |
| MRP3 | Not specified | Not an inhibitor tga.gov.aueuropa.eu |
| MRP4 | Not specified | Not an inhibitor tga.gov.aueuropa.eu |
Species Differences in this compound Preclinical Pharmacokinetics
Preclinical studies have revealed species-specific differences in the pharmacokinetics of this compound. This compound demonstrated a high affinity for the human calcitonin gene-related peptide (CGRP) receptor, with a Ki value of 0.015 ± 0.002 nM for the cloned human receptor and 0.026 ± 0.005 nM for the native human receptor. nih.gov It also showed a high affinity for the rhesus CGRP receptor (Ki = 0.009 nM). tandfonline.comnih.gov
However, the affinity was weaker for CGRP receptors in other species, such as rats (Ki = 0.7 nM) and dogs (Ki = 1.2 nM). tandfonline.com Despite these marked interspecies differences in CGRP-receptor affinity, non-clinical data from conventional studies of safety pharmacology, repeat-dose toxicity, and genotoxicity did not indicate any special hazard for this compound in humans. europa.eu A study comparing species-specific metabolism found that all human metabolites were also observed in mouse, rat, and/or monkey hepatocytes, which were the species used for preclinical toxicology assessments. fda.gov
Synthetic Chemistry and Chemical Derivatization of Atogepant
Total Synthesis Routes and Methodologies for Atogepant
The total synthesis of this compound relies on a late-stage amide coupling of two primary, highly functionalized fragments: a carboxylic acid fragment containing the spirocyclic motif and a complex amine fragment. chemicalbook.com
Carboxylic Acid Fragment: This component incorporates the unique spiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine] core, which is a key structural feature for the molecule's activity. tdcommons.org
Amine Fragment: This fragment is a substituted piperidinone ring, specifically (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. nih.gov
The final step in the synthesis involves the formation of an amide bond between these two key intermediates. This is typically achieved using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound. chemicalbook.com
The construction of the two main fragments involves a series of sophisticated chemical reactions.
Synthesis of the Carboxylic Acid Fragment: The synthesis begins with pyridine-2,3-dicarboxylic acid. chemicalbook.comresearchgate.net The key steps include:
Esterification and Bromination: The initial diacid is converted to its bis-ester, followed by bromination to yield a bromopyridine intermediate. chemicalbook.com
Reduction and Mesylation: The ester groups are reduced, and the resulting alcohols are converted to mesylates. chemicalbook.com
Spirocyclization: The mesylate is treated with a pyridone under basic conditions to form the racemic spirocycle. chemicalbook.com
Carbonylation and Resolution: A palladium-mediated carbonylation introduces a methyl ester. This racemic mixture is then resolved to isolate the desired enantiomer. chemicalbook.com
Hydrolysis: The ester is hydrolyzed to give the final carboxylic acid fragment. chemicalbook.com
Synthesis of the Amine Fragment: The synthesis of the complex amine fragment involves several key transformations:
Weinreb Amide Formation: A starting carboxylic acid is converted to a Weinreb amide, which then smoothly transforms into a methyl ketone. chemicalbook.com
Enolate Alkylation: The ketone's enolate is formed and treated with a racemic mesylate to yield an amino acid derivative. chemicalbook.com
Enzymatic Reductive Amination and Cyclization: A crucial step involves a transaminase enzyme that induces a cyclization to form the pyridone ring with high diastereoselectivity (>60:1 cis:trans). chemicalbook.comresearchgate.net
Epimerization and Alkylation: The stereochemistry at the C3 position is corrected via epimerization using potassium tert-butoxide (t-BuOK), followed by selective N-alkylation. chemicalbook.com
Deprotection: Finally, an acidic deprotection reveals the primary amine, which is then typically formed into a salt to facilitate purification. chemicalbook.com
| Reaction | Reagents/Conditions | Fragment | Purpose |
| Amide Coupling | EDC | Both | Final assembly of this compound |
| Palladium-mediated Carbonylation | Palladium catalyst, CO | Carboxylic Acid | Introduction of the ester group |
| Enzymatic Reductive Amination | Transaminase | Amine | Stereoselective cyclization to form the pyridone ring |
| Epimerization | t-BuOK | Amine | Correction of stereochemistry at the C3 position |
| Weinreb Amide Formation | POCl₃, then Weinreb amine | Amine | Formation of an intermediate for ketone synthesis |
Chiral Synthesis and Stereochemical Control in this compound Production
Achieving the precise three-dimensional structure of this compound is critical for its biological activity. The synthesis employs advanced techniques to control the stereochemistry at its multiple chiral centers.
In the synthesis of the carboxylic acid fragment, a racemic spirocyclic methyl ester is produced. To isolate the single, desired enantiomer, chiral Supercritical Fluid Chromatography (SFC) is utilized. chemicalbook.com SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. sphinxsai.com It is particularly effective for separating enantiomers on a preparative scale and is favored for its speed and reduced solvent consumption compared to traditional HPLC. nih.govnih.gov This chromatographic resolution is a key step in ensuring the enantiomeric purity of the spirocyclic fragment before it is coupled to the amine portion. chemicalbook.com
To avoid the need for chiral resolution, which can be less efficient on a large scale, asymmetric synthesis methods are employed.
Catalytic Asymmetric Cyclization: An alternative route to the spirocyclic motif involves the asymmetric cyclization of a racemic alkyl chloride. This reaction uses a quinidine-derived catalyst under aqueous conditions to produce the desired spirocycle in high yield (72%) and excellent enantiomeric excess (99% ee) after crystallization. chemicalbook.com
Enzymatic Cyclization: As mentioned previously, the synthesis of the amine fragment utilizes an enzyme-mediated dynamic kinetic transamination. researchgate.net This biocatalytic approach is highly effective, as it not only forms the piperidinone ring but also simultaneously establishes two stereocenters (C5 and C6) in the desired cis configuration with high diastereoselectivity. chemicalbook.com
Process Chemistry and Scale-Up Considerations for this compound Synthesis
Translating a laboratory synthesis to large-scale industrial production requires a focus on safety, efficiency, cost-effectiveness, and robustness. For this compound, a key consideration is the management of its stereochemistry on a large scale.
While chiral SFC is effective for isolating enantiomers, it is not always a common or preferred method for large-scale manufacturing due to the specialized equipment and high pressures required. chemicalbook.com Therefore, developing scalable asymmetric synthetic routes, such as the catalytic and enzymatic cyclizations described, is crucial for efficient industrial production. chemicalbook.comresearchgate.net These methods build the desired chirality directly into the molecule, bypassing the need for a separate resolution step.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The development of this compound is a result of extensive medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic profile of CGRP receptor antagonists. This compound's chemical architecture is distinct from first-generation gepants, incorporating structural modifications designed to reduce the formation of reactive metabolites, a factor that had led to hepatotoxicity issues with earlier compounds. tandfonline.comnih.gov The core structure of this compound and related "gepants" was evolved through rigorous structure-activity relationship (SAR) studies to achieve high affinity for the CGRP receptor. researchgate.net
This compound acts as a competitive antagonist at the human CGRP receptor, potently inhibiting the signaling cascade initiated by CGRP. sdu.dknih.gov Its high affinity is demonstrated by a half-maximal inhibitory concentration (IC50) of 0.03 nM for the CGRP receptor. sdu.dk While also showing significant affinity for the amylin1 (AMY1) receptor (IC50 = 2.40 nM), it is highly selective against other related receptors like adrenomedullin (B612762) and calcitonin. sdu.dknih.gov
SAR studies on related CGRP antagonists have highlighted the critical role of specific structural motifs for receptor binding and functional activity. For instance, in the development of analogues, maintaining a specific stereochemistry is crucial. The synthesis of related compounds has shown that different stereoisomers can induce radically different binding modes at the receptor. nih.gov Key interaction points within the CGRP receptor, a complex of the calcitonin-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), dictate the structural requirements for potent antagonism. nih.govchemrxiv.org The development of compounds like rimegepant (B610484) and this compound involved optimizing these interactions to create potent and safe oral medications. researchgate.netnih.gov While specific SAR data for this compound analogues is not extensively detailed in publicly available literature, the principles derived from the development of the gepant class underscore the importance of the spirocyclic core, the trifluorophenyl moiety, and the specific conformation of the piperidine ring in achieving high-affinity binding and potent antagonism.
Design and Synthesis of this compound Prodrugs or Bioprecursors (Theoretical/Exploratory)
Prodrug design is a well-established strategy in medicinal chemistry to overcome limitations of a parent drug, such as poor solubility, limited bioavailability, or chemical instability. nih.govpharmatutor.org A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov This approach can be particularly useful for improving oral absorption and patient compliance. digitellinc.com
For this compound, while no specific prodrugs are currently in clinical use or widely reported in literature, a theoretical exploration can be based on its chemical structure and established prodrug strategies. The this compound molecule possesses several functional groups that are amenable to prodrug modification, including the secondary amine within the piperidine ring and the amide linkages.
Potential Prodrug Strategies (Theoretical):
Improving Solubility: If enhanced aqueous solubility were desired, a promoiety such as a phosphate ester, amino acid, or a polyethylene glycol (PEG) chain could be attached. nih.gov The secondary amine could potentially be targeted for the attachment of a phosphate group, which would be cleaved by endogenous phosphatases to release the active this compound.
Enhancing Permeability: To improve membrane permeability, a lipophilic promoiety could be added. For example, converting one of the amide nitrogens to a carbamate or creating an N-acyl derivative could increase lipophilicity, potentially enhancing absorption.
Targeted Delivery: More advanced strategies involve designing prodrugs that are activated by specific enzymes at a target site. pharmatutor.orgnih.gov While less relevant for a systemic treatment like migraine prevention, this highlights the versatility of the prodrug approach.
The primary challenge in any prodrug design is ensuring efficient and predictable conversion back to the active parent drug in vivo, while also confirming that the released promoiety is non-toxic. digitellinc.com Any theoretical this compound prodrug would require extensive in vitro and in vivo studies to validate its conversion mechanism, pharmacokinetic profile, and safety.
Impurity Profiling and Characterization in this compound Chemical Synthesis
Impurity profiling is a critical component of pharmaceutical development and manufacturing, mandated by regulatory bodies to ensure the safety and quality of active pharmaceutical ingredients (APIs). ijsr.netijpsjournal.com This process involves the identification, characterization, and quantification of impurities that may arise during synthesis, purification, or storage. tdcommons.orgnih.gov
In the synthesis of this compound, several process-related impurities and potential degradation products have been identified. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final compound. ijpsjournal.comtdcommons.org Controlling these impurities to levels stipulated by ICH guidelines is essential.
A technical disclosure has outlined several potential impurities observed during the this compound synthesis process. tdcommons.org High-performance liquid chromatography (HPLC) is the standard analytical technique used for the separation and quantification of this compound and its related substances. tdcommons.org
Table 1: Known and Potential Impurities in this compound Synthesis
| Impurity Name | Description / Origin |
|---|---|
| Acid Impurity | Likely arises from the hydrolysis of an amide bond in this compound or an intermediate. tdcommons.org |
| Amine Impurity | A key starting material or an intermediate that remains unreacted in the final product. tdcommons.org |
| Acetyl Impurity | An impurity noted in patent literature, potentially from an acetylation side reaction. tdcommons.org |
| Diastereomer Impurity | An isomeric impurity with a different stereochemical configuration at one or more chiral centers, arising from incomplete stereocontrol during synthesis. tdcommons.org |
| Des-alkyl Impurity | Results from the loss of an alkyl group, possibly the trifluoroethyl group, from the piperidine nitrogen. tdcommons.org |
| Ala-amide Impurity | An impurity related to the alanine-like structural component. tdcommons.org |
Purification processes, such as recrystallization from solvent systems like methanol/water, are employed to reduce the levels of these impurities in the final drug substance to acceptable limits. tdcommons.org For example, one purification step reduced a diastereomer impurity from 0.26% to 0.05% and rendered acid and amine impurities undetectable. tdcommons.org
Preclinical Pharmacological Models and Mechanistic Investigations of Atogepant
In Vitro Cellular Models for Atogepant CGRP Receptor Antagonism
In vitro studies have been fundamental in defining the affinity, potency, and selectivity of this compound for the CGRP receptor.
Human Embryonic Kidney (HEK) Cells Expressing Cloned CGRP Receptors
To assess this compound's interaction with the human CGRP receptor, researchers have utilized Human Embryonic Kidney (HEK) 293 cells engineered to express cloned human CGRP receptors. tandfonline.comresearchgate.netresearcher.life These cellular models provide a controlled system to study the direct effects of this compound on the receptor without the confounding variables present in more complex biological systems.
Radioligand Binding Assays and cAMP Accumulation Assays
Radioligand binding assays and cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays are the primary methods employed in these cellular models to quantify this compound's antagonistic properties. tandfonline.comresearchgate.net
Radioligand binding assays using [¹²⁵I] hCGRP have demonstrated that this compound exhibits a high binding affinity for the cloned human CGRP receptor. tandfonline.com The inhibition constant (Ki) for this compound at the human CGRP receptor was determined to be 0.015 ± 0.002 nM. tandfonline.com Further studies revealed a similar high affinity for the rhesus CGRP receptor (Ki = 0.009 nM), but a weaker affinity for rat (Ki = 0.7 nM) and dog (Ki = 1.2 nM) CGRP receptors. tandfonline.com
Functional assays measuring the accumulation of cAMP, a second messenger molecule produced upon CGRP receptor activation, have confirmed this compound's potent antagonist activity. tandfonline.comnih.gov this compound effectively blocked human α-CGRP-stimulated cAMP responses, demonstrating its ability to inhibit the functional consequences of CGRP receptor binding. researchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound in blocking CGRP-stimulated cAMP responses in cells with human and rhesus CGRP receptors was 0.026 ± 0.005 nM and 0.045 ± 0.005 nM, respectively. tandfonline.com
This compound also displayed selectivity for the CGRP receptor, with a notable affinity for the amylin1 (AMY1) receptor (IC₅₀ of 2.40 nM) but no significant affinities for other related receptors like calcitonin and adrenomedullin (B612762), or other neurotransmitter receptor targets. tandfonline.comresearchgate.net
Table 1: this compound Binding Affinity (Ki) and Functional Antagonism (IC₅₀) at CGRP Receptors
| Species/Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC₅₀, nM) |
|---|---|---|
| Human CGRP | 0.015 ± 0.002 | 0.026 ± 0.005 |
| Rhesus CGRP | 0.009 | 0.045 ± 0.005 |
| Rat CGRP | 0.7 | - |
| Dog CGRP | 1.2 | - |
| Human AMY1 | - | 2.40 |
Data sourced from multiple preclinical studies. tandfonline.comresearchgate.netnih.gov
Ex Vivo Tissue Preparations for this compound Pharmacodynamic Assessment
To understand the physiological effects of this compound in a more integrated system, ex vivo studies on human vascular tissues have been conducted.
Isolated Human Coronary, Meningeal, and Cerebral Artery Preparations
Researchers have utilized isolated human coronary, middle meningeal, and cerebral arteries to investigate the impact of this compound on CGRP-mediated vasodilation. tandfonline.comportico.orgnih.gov These tissues are relevant to the pathophysiology of migraine, as CGRP is known to be a potent vasodilator of cranial blood vessels.
Antagonism of CGRP-Induced Vasorelaxation
In these ex vivo preparations, this compound demonstrated effective antagonism of the vasorelaxant responses induced by CGRP. tandfonline.comnih.gov Notably, this compound was more potent in antagonizing CGRP-induced relaxation in intracranial arteries (meningeal and cerebral) compared to coronary arteries. tandfonline.comnih.gov This differential effect suggests that the prophylactic benefits of this compound in migraine may be primarily mediated by its action on cranial arteries. tandfonline.com Importantly, this compound itself did not exhibit any vasoconstrictor effects at the concentrations studied. nih.govfda.gov Studies comparing this compound to other gepants revealed differences in their antagonistic profiles in human coronary arteries, with this compound displaying a non-competitive antagonist profile. nih.govresearchgate.net
Animal Models of CGRP-Mediated Pathophysiology for this compound Evaluation
Animal models that mimic aspects of migraine pathophysiology have been crucial for evaluating the in vivo efficacy of this compound. researchgate.netresearchgate.net
One such model is the rat nitroglycerin (NTG) model, where the administration of NTG induces a state of trigeminal and cortical sensitization, producing behaviors similar to a migraine attack. tandfonline.comresearchgate.net In this model, this compound was shown to dose-dependently inhibit facial allodynia, a measure of pain sensitivity. researchgate.netnih.gov
Another key model is the capsaicin-induced dermal vasodilation (CIDV) model in primates. tandfonline.comnih.gov This model assesses the ability of a compound to block CGRP-mediated vasodilation in vivo. This compound produced significant, concentration-dependent inhibition of CIDV in primates, further confirming its potent CGRP receptor antagonist activity in a living system. researchgate.netnih.gov
Studies in rodent models have also provided insights into the central and peripheral mechanisms of this compound. For instance, in a rat model of chronic migraine, the CGRP receptor antagonist olcegepant (B1677202) was shown to reduce the expression of CGRP and pro-inflammatory molecules in both the central and peripheral nervous systems. researchgate.net Furthermore, research in mice has suggested that while CGRP receptor antagonists like this compound are effective, they might worsen outcomes in the context of cerebral ischemia by diminishing collateral blood flow. nederlandsehoofdpijnvereniging.nl
Capsaicin-Induced Dermal Vasodilation Models
The capsaicin-induced dermal vasodilation (CIDV) model is a well-established in vivo assay used to assess the pharmacodynamic activity of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. nih.gov This model leverages the topical application of capsaicin (B1668287) to the skin, which activates transient receptor potential vanilloid-type-1 (TRPV1) receptors on peripheral sensory nerves, provoking the release of CGRP. researchgate.netresearchgate.net The subsequent vasodilation, quantified by techniques like laser Doppler imaging, serves as a biomarker for CGRP receptor engagement. researchgate.netresearchgate.net
In preclinical studies involving primates, this compound demonstrated a predictable relationship between plasma concentration and the inhibition of CIDV. tandfonline.com Specifically, this compound produced significant inhibition of CIDV at concentrations greater than 20 nM, without causing an additional decrease in blood flow. tandfonline.com Further evaluation in rhesus monkeys established a mean effective concentration required to inhibit 50% of the capsaicin effect (EC50) at 1.04 nM. nih.gov In human studies, the estimated EC50 was 1.51 nM, with an estimated concentration for 90% inhibition (EC90) of 13.6 nM. nih.govresearchgate.net These findings highlight this compound's potent CGRP receptor antagonism in a relevant pharmacodynamic model. nih.govresearchgate.net
Pharmacokinetic and pharmacodynamic modeling based on CIDV data from healthy male adults indicated that this compound reached its estimated EC90 of 13.6 nM within 30 minutes at therapeutic doses. researchgate.net
Cortical Spreading Depression (CSD) Models in Rodents
Cortical spreading depression (CSD) is a wave of near-complete neuronal and glial depolarization that propagates across the cerebral cortex and is considered the neurophysiological correlate of migraine aura. nih.govresearchgate.net CSD models in rodents are widely used to investigate the pathophysiology of migraine and to evaluate the efficacy of potential therapeutic agents. nih.gov CSD is known to activate the trigeminal system, a key player in migraine headache. nih.gov
Studies in anesthetized male rats have utilized single-unit recordings of trigeminal ganglion neurons to examine the effects of this compound on CSD-induced activation of meningeal nociceptors. neurology.orgnih.govnih.gov In these models, this compound, administered orally, did not completely prevent the activation of nociceptors but did significantly reduce the response amplitude and probability in both C- and Aδ-fibers at various times following CSD induction. neurology.orgnih.govnih.gov Specifically, for C-fibers, a significant reduction in responses was observed in the early phase (the first hour) after CSD, while for Aδ-fibers, the reduction was significant in the delayed phase (the second and third hours). neurology.orgnih.govnih.gov
Further investigations explored the impact of this compound on the activation and sensitization of central dura-sensitive trigeminovascular neurons, specifically high threshold (HT) and wide dynamic range (WDR) neurons, following CSD. oup.comoup.com this compound pretreatment was found to prevent the activation and sensitization of nearly all HT neurons. oup.comoup.comnih.gov In contrast, it did not prevent the activation of the majority of WDR neurons, though it did prevent their sensitization to mechanical stimulation of the facial receptive field after CSD. oup.comoup.com
Mechanistic Efficacy Studies of this compound in Preclinical Disease Models
Inhibition of Trigeminal Nociception and Neurogenic Inflammation
This compound's primary mechanism of action is the competitive antagonism of CGRP receptors, which leads to the inhibition of trigeminovascular nociception. tandfonline.comtandfonline.comnih.gov CGRP is a neuropeptide released from the trigeminovascular system that plays a crucial role in facilitating nociceptive transmission and neurogenic inflammation. tandfonline.comtandfonline.com By blocking CGRP signaling, this compound is thought to prevent CGRP-mediated nociception and neurogenic inflammation. nih.govresearchgate.netresearchgate.net
Neurogenic inflammation involves the release of vasoactive neuropeptides like CGRP and Substance P from trigeminal nerve endings, leading to vasodilation, plasma protein extravasation, and mast cell degranulation. tandfonline.comtandfonline.comencyclopedia.pubmdpi.com this compound's ability to block CGRP receptors may inhibit these inflammatory processes. tandfonline.comtandfonline.com Preclinical studies, such as the rat nitroglycerin (NTG) model which mimics migraine-like attacks, have shown that this compound can produce a dose-dependent reduction in facial allodynia. tandfonline.comtandfonline.com
The analgesic effects of this compound are believed to occur through the inhibition of vasodilation, neurogenic inflammation, and nociceptive transmission induced by CGRP. tandfonline.comtandfonline.com
Effects on Nociceptive Transmission in Trigeminal Neurons
This compound modulates nociceptive transmission within the trigeminal system. tandfonline.comtandfonline.com CGRP facilitates the creation of hyper-responsive states in trigeminal afferents and second-order neurons in the trigeminal nucleus caudalis. tandfonline.comtandfonline.com By antagonizing CGRP receptors, this compound inhibits the intracellular increase of cyclic adenosine monophosphate (cAMP), ultimately leading to the inhibition of trigeminovascular nociception. tandfonline.com
Studies on central trigeminovascular neurons in the spinal trigeminal nucleus (STN) have shown that this compound can prevent the activation and sensitization of high-threshold (HT) neurons. oup.com This is attributed to its inhibitory effects on the central branches of meningeal nociceptors. oup.com While this compound did not prevent the activation of wide-dynamic range (WDR) neurons, it did prevent their sensitization. oup.com This suggests a reduction in CGRP-mediated slow synaptic transmission, which is involved in sensitization, without affecting glutamate-mediated fast synaptic transmission responsible for activation. oup.com
Modulation of Aδ and C Fibers in Nociceptive Processing
This compound demonstrates distinct modulatory effects on different types of nociceptive nerve fibers. neurology.org Studies investigating CSD-induced activation of meningeal nociceptors revealed that this compound partially prevents the activation of both thinly-myelinated Aδ-fibers and unmyelinated C-fibers. neurology.orgnih.gov
The pattern of inhibition differs between the fiber types. For C-fibers, this compound causes a brief and immediate inhibition, with a significant reduction in responses occurring in the first hour after CSD induction. tandfonline.comneurology.orgnih.govtandfonline.com In contrast, for Aδ-fibers, the inhibition is prolonged and delayed, with a significant reduction in activation apparent in the second and third hours post-CSD. tandfonline.comneurology.orgnih.govtandfonline.com This differential effect on Aδ and C fibers distinguishes this compound's mechanism from other migraine preventive treatments. tandfonline.comneurology.orgtandfonline.com
The ability of this compound to prevent the activation and sensitization of HT neurons is linked to its preferential inhibitory effects on Aδ-fibers. oup.comresearchgate.net Conversely, its lesser inhibitory effect on C-fibers is thought to be the reason for its inability to prevent the activation of WDR neurons. oup.comoup.comresearchgate.net
Biomarker Identification and Validation in Preclinical this compound Studies
In the preclinical development of this compound, the capsaicin-induced dermal vasodilation (CIDV) model has served as a key validated biomarker for assessing target engagement. nih.govresearchgate.net The inhibition of dermal blood flow increase following capsaicin challenge provides a quantifiable measure of CGRP receptor antagonism in vivo. researchgate.netresearchgate.net This biomarker has been instrumental in dose selection for the clinical development of CGRP receptor antagonists. researchgate.net
While specific novel biomarkers for this compound are not extensively detailed in the provided context, the broader field of migraine research is actively seeking reliable biomarkers for diagnosis, prognosis, and treatment response. iese.edu CGRP itself is a major focus, along with other molecules related to the trigeminovascular system and inflammatory processes. iese.edu Preclinical models, such as the CSD and NTG models, provide platforms for investigating potential biomarkers that reflect the pathological processes of migraine and the therapeutic effects of drugs like this compound. nih.govnih.gov The differential effects of this compound on Aδ and C-fiber activity, as well as on HT and WDR neurons, could potentially serve as a basis for developing more specific pharmacodynamic biomarkers in future preclinical and clinical research.
Long-Term Preclinical Pharmacological Effects of this compound
The long-term preclinical pharmacological effects of this compound have been investigated in various animal models to understand its sustained mechanism of action and to assess effects related to chronic administration. These studies have been crucial in characterizing the compound's profile as a preventive treatment for migraine.
Investigations into the consequences of long-term exposure and subsequent withdrawal in rats have provided insights into the compound's central nervous system effects. Following chronic dosing, the abrupt cessation of this compound administration was associated with only minimal behavioral or physical signs of withdrawal. tandfonline.comresearchgate.net This finding suggests that this compound primarily acts outside of the central nervous system and has a low potential for causing physical dependence with prolonged use. tandfonline.com
A significant area of long-term preclinical investigation has focused on this compound's effects on the trigeminovascular system, particularly in rat models of cortical spreading depression (CSD), a phenomenon implicated in migraine aura. dovepress.comnih.gov In these models, this compound demonstrated a sustained ability to modulate neuronal activity. Pre-treatment with this compound was shown to prevent the CSD-induced activation and sensitization of high-threshold (HT) central trigeminovascular neurons located in the spinal trigeminal nucleus. researchgate.netoup.com
Further detailed electrophysiological studies in rats have elucidated the time-dependent effects of this compound on different types of meningeal nociceptors following CSD. The compound did not entirely block the activation of these neurons but significantly attenuated the response amplitude and probability in both unmyelinated C-fibers and thinly myelinated Aδ-fibers. nih.govresearchgate.net The inhibitory action of this compound displayed a distinct temporal pattern for each fiber type. For C-fibers, a significant reduction in CSD-induced activity was observed in the early phase (the first hour after induction), while for Aδ-fibers, the inhibition was significant in the delayed phase (the second and third hours after induction). nih.gov This differential effect on nociceptor subtypes distinguishes this compound's mechanism from other migraine preventive treatments. researchgate.nettandfonline.com
Another preclinical study in a rat model explored the long-term effects of this compound in combination with onabotulinumtoxinA. dovepress.com This investigation revealed that pretreatment with both substances prevented the activation and sensitization of HT and wide-dynamic range (WDR) trigeminovascular neurons induced by CSD. dovepress.comoup.com
Long-term general toxicology studies, with durations of up to six months in rats and nine months in monkeys, did not identify any specific target organ toxicity. fda.gov Additionally, long-term oral administration of this compound to rats throughout gestation and lactation resulted in no adverse effects on the development of offspring at plasma exposures approximately 15 times that of the maximum recommended human dose. medsafe.govt.nz
Table 1: Summary of Long-Term Preclinical Effects of this compound on Trigeminal Nociceptors in a Rat Cortical Spreading Depression (CSD) Model
| Neuron Type | Effect of this compound Pre-treatment | Onset of Inhibition (Post-CSD) | Duration of Inhibition | Key Finding |
| C-Fibers | Reduces response amplitude and probability of response. nih.govresearchgate.net | Early Phase (0-1 hour) nih.gov | Brief nih.gov | Immediate but transient inhibition of unmyelinated nociceptors. |
| Aδ-Fibers | Reduces response amplitude and probability of response. nih.govresearchgate.net | Delayed Phase (2-3 hours) nih.gov | Prolonged nih.gov | Delayed and sustained inhibition of thinly myelinated nociceptors. |
| High-Threshold (HT) Central Neurons | Prevents CSD-induced activation and sensitization. researchgate.netoup.com | Not specified | Not specified | Prevents hyperexcitability of specific central trigeminovascular neurons. |
| Wide-Dynamic Range (WDR) Central Neurons | Did not prevent activation but did prevent sensitization. researchgate.net | Not specified | Not specified | Modulates sensitization pathways without blocking initial neuronal firing. |
Computational and Theoretical Studies of Atogepant
Molecular Docking and Dynamics Simulations of Atogepant-CGRP Receptor Interaction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its protein target, the CGRP receptor. nih.gov While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is well-established for its class of drugs, known as gepants. nih.gov For instance, studies on its predecessors, ubrogepant (B612305) and rimegepant (B610484), have utilized the crystal structure of the CGRP receptor bound with an earlier gepant, olcegepant (B1677202), to model and simulate their binding interactions. nih.gov
These simulations reveal that this compound acts as a competitive antagonist, binding at the interface between the two main subunits of the CGRP receptor: the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). ijbcp.comdovepress.com This binding action physically obstructs the natural ligand, CGRP, from activating the receptor, thereby preventing the downstream signaling that leads to vasodilation and pain transmission associated with migraines. ijbcp.comnih.gov
MD simulations further refine this picture by showing the dynamic nature of this interaction over time. A study performing ab initio molecular dynamics simulations analyzed this compound's structural features and interactions with solvent molecules like water, which is crucial for understanding its behavior in a biological environment. researchgate.net This research identified the most stable conformations of the this compound molecule, which is vital for its precise fit into the receptor's binding pocket. researchgate.net Such simulations can elucidate key amino acid residues within the receptor that form critical hydrogen bonds or hydrophobic interactions with the drug, anchoring it in place and determining its binding affinity and potency. nih.gov
| Computational Technique | Objective | Key Findings for Gepant Class |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of this compound to the CGRP receptor. | Binds at the CLR/RAMP1 interface, competing with CGRP. ijbcp.comdovepress.com |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the drug-receptor complex over time. | Reveals dynamic stability and identifies key interacting amino acid residues. nih.gov |
| Ab Initio MD Simulation | Studies the electronic structure and conformational preference of this compound. | Determined the global energy minima and stable conformations of the this compound molecule. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.govjocpr.com In drug development, QSAR helps in designing and optimizing new molecules by predicting their activity before they are synthesized. jocpr.com For this compound analogues, QSAR models are built by analyzing a series of structurally related compounds and their measured potencies as CGRP receptor antagonists.
The process involves calculating a wide range of molecular descriptors for each analogue. ijpsr.com These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity (logP), and electronic features (e.g., partial charges on atoms). nih.govmdpi.com Statistical methods, like multiple linear regression (MLR), are then used to build a mathematical equation that links these descriptors to the observed biological activity (e.g., IC50 values). ijpsr.comnih.gov
A robust QSAR model can identify which structural features are most important for high-affinity binding to the CGRP receptor. mdpi.com For example, a model might reveal that a certain degree of lipophilicity and the presence of specific hydrogen bond acceptors are positively correlated with antagonist activity. ijpsr.com This information provides a rational basis for designing new, potentially more potent analogues by modifying the this compound scaffold to enhance these favorable properties. nih.gov While specific QSAR models for this compound are proprietary, the general principles of QSAR are fundamental to the lead optimization phase of gepant development. acs.orgnih.gov
In Silico Prediction of this compound Pharmacokinetic Parameters
In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process. nih.govbhsai.org These predictions help to identify molecules with favorable pharmacokinetic (PK) profiles, increasing the likelihood of clinical success. nih.gov For this compound, computational models were used to estimate key PK parameters.
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated approach that simulates the fate of a drug in the body. nih.gov For this compound, PBPK models were developed using machine learning algorithms from platforms like ADMET Predictor® to forecast its pharmacokinetic behavior, as direct PBPK data was initially unavailable. oup.comresearchgate.net These models can predict parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½). sci-hub.se
Such predictions are vital; for example, this compound was developed for preventive (prophylactic) use, which requires a longer half-life compared to drugs used for acute treatment. dovepress.com In silico models can help screen for compounds that meet these specific criteria. biorxiv.org this compound's predicted and clinically observed half-life is approximately 11 hours, supporting its once-daily administration. dovepress.comnih.gov
| Pharmacokinetic Parameter | Description | Significance for this compound |
|---|---|---|
| Time to Peak Concentration (Tmax) | Time taken to reach maximum plasma concentration. | Observed at ~2-3 hours, indicating rapid absorption. drugbank.com |
| Half-life (t½) | Time for plasma concentration to reduce by half. | Approximately 11 hours, suitable for prophylactic once-daily use. dovepress.comnih.gov |
| Metabolism | The chemical alteration of the drug by the body. | Predominantly metabolized by the CYP3A4 enzyme. ijbcp.com PBPK models can predict potential drug-drug interactions involving this pathway. fda.gov |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Observed mean apparent Vd is 292 L. ijbcp.com |
Ligand-Based and Structure-Based Drug Design Approaches for this compound Optimization
The development of this compound and its analogues has benefited from both ligand-based and structure-based drug design strategies. iaanalysis.comisef.net These two complementary approaches guide the optimization of lead compounds into clinical candidates. nih.gov
Structure-Based Drug Design (SBDD) relies on the three-dimensional (3D) structure of the target protein. iaanalysis.comsaromics.com In the case of this compound, knowledge of the CGRP receptor structure allows medicinal chemists to visualize how the drug fits into the binding site. saromics.com Using molecular docking and dynamics simulations (as described in 7.1), researchers can design modifications to the this compound molecule to improve its fit, enhance binding affinity, and increase selectivity, thereby optimizing its potency and reducing potential off-target effects. iaanalysis.com
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown or when researchers want to analyze the properties of known active molecules (ligands). nih.govsaromics.com This approach involves methods like QSAR (see 7.2) and pharmacophore modeling. nih.gov A pharmacophore model is a 3D arrangement of the essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target receptor. By analyzing a series of active gepants, a pharmacophore model can be generated and used to design novel molecules that fit this template, or to virtually screen large compound libraries for new potential hits. mdpi.com
The journey to create clinically effective gepants like this compound involved overcoming significant design challenges, such as achieving high potency against the CGRP receptor while maintaining good oral bioavailability and solubility, all of which were guided by these computational design principles. acs.org
Cheminformatics Analysis of this compound Chemical Space
Cheminformatics involves the use of computational methods to analyze and organize chemical data. For this compound, this includes evaluating its fundamental physicochemical properties and its place within the vast "chemical space" of potential drug molecules. guidetopharmacology.org
Databases and computational tools, such as those provided by the IUPHAR/BPS Guide to PHARMACOLOGY, use software like the Chemistry Development Kit (CDK) to calculate key molecular properties. guidetopharmacology.orgguidetopharmacology.org These properties are essential for assessing the "drug-likeness" of a compound, often evaluated against criteria like Lipinski's Rule of Five. guidetopharmacology.org this compound adheres to these rules, which predict that a compound is likely to be an orally active drug in humans. guidetopharmacology.org
Analysis of this compound's structure reveals its complexity and the specific chemical moieties that contribute to its function. ijbcp.com Cheminformatics tools allow for the systematic comparison of this compound to other gepants (e.g., rimegepant, ubrogepant) and to libraries of other compounds, helping to understand its uniqueness and to identify potential impurities or related substances that might arise during its synthesis. tdcommons.org
| Property | Calculated/Observed Value | Source |
|---|---|---|
| Molecular Formula | C29H23F6N5O3 | ijbcp.comdrugbank.com |
| Molecular Weight | 603.5 g/mol | ijbcp.com |
| XLogP3 | 4.4 | guidetopharmacology.org |
| Hydrogen Bond Donors | 2 | guidetopharmacology.org |
| Hydrogen Bond Acceptors | 7 | guidetopharmacology.org |
| Lipinski's Rules Broken | 0 | guidetopharmacology.org |
Predictive Toxicology and ADMET Modeling for this compound (Preclinical mechanistic focus)
A critical concern in the development of gepants was the potential for liver toxicity (hepatotoxicity), which led to the discontinuation of an earlier compound, telcagepant (B1682995). ijbcp.com Therefore, extensive preclinical predictive toxicology modeling was essential to ensure the safety of this compound.
Quantitative Systems Toxicology (QST) is an advanced modeling approach that simulates the potential for a drug to cause organ injury. oup.com DILIsym®, a QST model for Drug-Induced Liver Injury, was used to compare the hepatotoxicity potential of this compound and other next-generation gepants against telcagepant. oup.comresearchgate.net This involved in vitro experiments to measure the effects of the compounds on key mechanisms of liver injury, such as mitochondrial dysfunction, production of reactive oxygen species (ROS), and inhibition of bile acid transporters. oup.comresearchgate.net
The data from these experiments were integrated with PBPK models (see 7.3) to predict liver exposure and simulate the potential for liver injury in virtual patient populations. researchgate.net The DILIsym simulations correctly predicted that telcagepant had a significant DILI liability. researchgate.net In contrast, the models predicted that this compound would be significantly less likely to cause liver injury. oup.comresearchgate.net These prospective predictions were later validated in clinical trials, where this compound demonstrated a favorable safety profile with no evidence of hepatotoxicity, ultimately contributing to its regulatory approval. researchgate.netnih.gov
Drug Discovery and Development Paradigms for Atogepant
Target Identification and Validation for CGRP Receptor Antagonism
The foundation for atogepant's development lies in the identification and validation of the calcitonin gene-related peptide (CGRP) and its receptor as a key player in migraine pathophysiology. nih.gov Cumulative evidence over the years has solidified the role of CGRP in mediating trigeminal nerve pain and inflammation associated with migraines. webmd.com
Key findings that validated the CGRP receptor as a therapeutic target include:
Elevated levels of CGRP in the cranial circulation during migraine attacks. nih.govfrontiersin.org
The ability of intravenous CGRP infusions to trigger migraine-like headaches in individuals with a history of migraines. nih.govpatsnap.com
The normalization of CGRP levels following treatment with triptans, which coincided with migraine symptom relief. nih.gov
These discoveries spurred the development of CGRP receptor antagonists, also known as gepants. nih.gov this compound, a second-generation gepant, was designed to competitively block the CGRP receptor, thereby inhibiting the downstream effects of CGRP, such as vasodilation and neurogenic inflammation, which are central to migraine pain. researchgate.nettandfonline.com Preclinical studies demonstrated this compound's high affinity and antagonist activity against human CGRP receptors. fda.gov Further in vitro and in vivo models, including the capsaicin-induced dermal vasodilation model, confirmed its potent CGRP antagonist activity. nih.gov
High-Throughput Screening (HTS) and Lead Compound Identification for this compound
The journey to identify this compound began with high-throughput screening (HTS), a process that allows for the rapid testing of large libraries of chemical compounds for their ability to interact with a specific biological target. In the case of CGRP receptor antagonists, HTS was instrumental in identifying initial "hit" compounds that showed binding affinity to the human CGRP receptor. nih.govnih.gov
Early HTS efforts led to the discovery of dipeptide-like compounds that, while weak, demonstrated clear binding to the CGRP receptor. nih.gov These initial hits provided a crucial starting point for medicinal chemists. The identification of these early lead compounds, such as BIBN4096, the first CGRP antagonist to be tested in clinical trials for acute migraine, paved the way for the development of more refined molecules. nih.gov The insights gained from these first-generation compounds were critical in guiding the design and synthesis of second-generation gepants like this compound, which aimed for improved properties.
Lead Optimization Strategies Applied to this compound Development
Following the identification of lead compounds, the process of lead optimization is undertaken to refine the molecule's properties, enhancing its efficacy, safety, and pharmacokinetic profile. nih.govresearchgate.net For this compound, this involved a multi-faceted approach focused on improving its therapeutic potential while minimizing undesirable effects.
Strategies to Address Potential Off-Target Effects
A significant concern with earlier generations of gepants was the potential for hepatotoxicity (liver injury). researchgate.net Therefore, a key strategy in the development of this compound was to design a molecule with a reduced risk of such off-target effects. This was achieved through specific structural modifications aimed at minimizing the formation of reactive metabolites, which are often implicated in drug-induced liver injury. tandfonline.comresearchgate.net
This compound was engineered to be chemically distinct from first-generation gepants to circumvent the hepatotoxicity issues that plagued compounds like telcagepant (B1682995). tandfonline.com In vitro assays confirmed that this compound had no significant affinity for over 120 other receptors, enzymes, and ion channels at concentrations up to micromolar levels, demonstrating its high selectivity for the CGRP receptor. fda.gov This selectivity is crucial for minimizing the potential for unwanted side effects. While this compound does show some affinity for the AMY1 receptor, this is considered a potential benefit as concomitant inhibition of AMY1 and CGRP receptors may offer additional advantages over CGRP receptor inhibition alone. tandfonline.comeuropa.eu
Structural Modifications to Improve Pharmacological Profile
The chemical structure of this compound was meticulously refined to optimize its pharmacological properties. Lead optimization efforts focused on enhancing its potency, selectivity, and pharmacokinetic characteristics, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net
The goal of these structural modifications was to create a molecule with a favorable profile for once-daily oral administration. ijbcp.com This involved achieving a balance between high binding affinity for the CGRP receptor and appropriate metabolic stability to ensure a suitable duration of action. tandfonline.comresearchgate.net The resulting compound, this compound, is a potent and selective CGRP receptor antagonist with an oral formulation, a significant advantage in the preventive treatment of migraine. webmd.comresearchgate.net
Preformulation Studies and Drug Delivery Considerations for this compound (Focus on chemical stability)
Preformulation studies are a critical phase in drug development, focusing on the characterization of the physical and chemical properties of a drug substance to develop a safe, effective, and stable dosage form. kkwagh.edu.inijprdjournal.com For this compound, these studies were essential to ensure the development of a stable oral tablet.
A key aspect of preformulation is assessing the chemical stability of the active pharmaceutical ingredient (API). researchgate.net This involves subjecting the drug substance to various stress conditions, such as changes in temperature and humidity, to understand its degradation pathways. researchgate.net This information is vital for selecting appropriate excipients (inactive ingredients) that are compatible with the API and for determining the optimal manufacturing process and storage conditions to ensure the product's shelf life. conicet.gov.arerpublications.com
The solid form of a drug, whether crystalline or amorphous, significantly influences its chemical stability and flow properties during manufacturing. kkwagh.edu.in For this compound, ensuring the correct and consistent solid form was crucial. Routine tests, such as specific rotation tests, are used to confirm the chiral identity of the this compound molecule during release testing. europa.eu The ultimate goal of these preformulation studies is to produce a final dosage form that is not only effective but also maintains its quality and integrity over time. ijprdjournal.com
Patent Landscape and Intellectual Property Analysis of this compound
The patent landscape for a pharmaceutical product like this compound is a complex and crucial aspect of its development and commercialization. fao.org It provides the innovator company with a period of market exclusivity, allowing them to recoup the significant investment made in research and development.
The intellectual property surrounding this compound is multifaceted, with patents covering various aspects of the drug, including:
The compound itself: The novel chemical structure of this compound is a primary focus of patent protection. drugpatentwatch.com
Manufacturing processes: Patents may also cover the specific methods used to synthesize the drug substance. drugpatentwatch.com
Formulations: The final drug product, including its specific composition and dosage form, can also be patented.
Methods of use: Patents can be obtained for the use of the drug in treating specific medical conditions, in this case, the preventive treatment of migraine.
An analysis of the patent landscape reveals a global strategy to protect the innovation behind this compound in key markets. patsnap.com For instance, United States Patent 9,850,246, assigned to Merck Sharp & Dohme Corp., covers a process for making CGRP receptor antagonists, including derivatives similar to this compound. drugpatentwatch.com The competitive landscape includes other CGRP antagonists like rimegepant (B610484) and ubrogepant (B612305), making a robust patent portfolio essential for maintaining a competitive edge. patsnap.com The expiration dates of these patents are closely monitored as they determine when generic versions of the drug may enter the market. drugpatentwatch.com
Regulatory Science Considerations in Preclinical this compound Development
The preclinical development of this compound was guided by rigorous regulatory science principles to establish a comprehensive safety and pharmacological profile before its introduction into human clinical trials. As a small molecule intended for chronic use, this compound underwent a battery of non-clinical studies designed to meet the requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA). These Investigational New Drug (IND)-enabling studies are critical for demonstrating that a new drug is reasonably safe for initial testing in humans. als.net The development program for this compound was particularly notable for its focus on mitigating the risk of hepatotoxicity, a significant concern that led to the discontinuation of first-generation gepants. tandfonline.comresearchgate.nettandfonline.commdpi.com
The preclinical data package for this compound, submitted as part of the New Drug Submission, included detailed findings from pharmacology, pharmacokinetics, and toxicology studies. fda.govfda.gov
Safety Pharmacology
A standard battery of safety pharmacology studies was conducted to assess the potential effects of this compound on major physiological systems. These studies are designed to identify undesirable pharmacodynamic effects that could present a risk to humans. fda.govnoblelifesci.com For this compound, these assessments covered the central nervous, cardiovascular, and respiratory systems. The results from these non-clinical studies revealed no safety concerns, and no adverse effects on these vital functions were anticipated in patients based on the animal data. fda.govtga.gov.au Furthermore, a clinical study in healthy adults using a supratherapeutic dose confirmed that this compound did not have a clinically relevant effect on cardiac repolarization. ijbcp.com
Toxicology Studies
Toxicology studies are fundamental to assessing a drug's safety profile by determining potential adverse effects across a range of doses and durations. als.net The toxicology program for this compound included single-dose and repeat-dose studies in various species, as well as evaluations of its potential for genotoxicity, carcinogenicity, and reproductive harm.
General Toxicology: The toxicological profile of orally administered this compound was evaluated in a series of single- and repeat-dose studies in rats and monkeys, with durations of up to six and nine months, respectively. fda.gov These studies help characterize potential target organs for toxicity and establish a safe starting dose for human trials.
Reproductive and Developmental Toxicology: Specific studies were conducted to assess the potential impact of this compound on fertility and embryofetal development, as required by regulatory guidelines.
Embryofetal Development: In pregnant rats, oral administration of this compound during the period of organogenesis was associated with adverse effects on the fetus, but only at doses that also produced maternal toxicity. The no-observed-adverse-effect-level (NOAEL) for these effects corresponded to a plasma exposure (AUC) in rats that was approximately four times the exposure in humans at the maximum recommended human dose (MRHD). fda.gov
Pre- and Postnatal Development: When this compound was administered to rats throughout gestation and lactation, a decrease in pup body weight was observed at the highest dose tested, an effect that persisted into adulthood. The NOAEL for pre- and postnatal developmental effects was associated with a maternal plasma exposure approximately five times that in humans at the MRHD. fda.gov
Lactation: Non-clinical studies also demonstrated that this compound was present in the milk of lactating rats, a key consideration for assessing potential risk to breastfed infants. hpfb-dgpsa.ca
Table 1: Summary of Preclinical Reproductive Toxicology Findings for this compound
| Study Type | Species | Key Finding | No-Effect Dose (NOAEL) Exposure Margin vs. Human MRHD |
|---|---|---|---|
| Embryofetal Development | Rat | Adverse fetal effects observed at maternally toxic doses. | ~4x human plasma exposure (AUC) |
Table 2: Overview of Non-Clinical ADME Profile of this compound
| Parameter | Animal Model | Finding |
|---|---|---|
| Absorption | Rats & Monkeys | Oral bioavailability was approximately 27%. fda.gov |
| Distribution | Rats & Monkeys | Plasma protein binding was ~92%. Highest tissue concentrations in GI tract and liver. fda.gov |
| Metabolism | In vitro | Primarily metabolized by the CYP3A4 enzyme. fda.gov |
| Excretion | Rats | Primarily eliminated via bile (~55%) and feces (~18%), with a smaller fraction in urine (~9%). fda.gov |
Pharmacokinetics and Drug Metabolism
The absorption, distribution, metabolism, and excretion (ADME) of this compound were characterized in non-clinical species. In rats and monkeys, the drug exhibited a half-life of one to four hours. fda.gov Studies identified that this compound is a substrate for several drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs). fda.gov Importantly, these preclinical studies found no major or unique human metabolites, which is a favorable finding from a regulatory perspective as it reduces concerns about metabolites contributing to toxicity in humans. fda.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Capsaicin (B1668287) |
| Olcegepant (B1677202) |
| Telcagepant |
| Ubrogepant |
| Rimegepant |
| Eptinezumab |
| Fremanezumab |
| Galcanezumab |
| Erenumab |
| Topiramate |
| Esomeprazole |
| Cilostazol |
| Ketoconazole |
| Verapamil |
| Rifampicin |
| Sumatriptan |
| Ethinyl Estradiol |
| Levonorgestrel |
| Acetaminophen |
| Naproxen |
| BI 44370 |
Emerging Research Directions and Future Perspectives for Atogepant
Exploration of Novel CGRP Receptor Subtypes or Isoforms in Atogepant Action
The canonical view of this compound's mechanism involves antagonism of the calcitonin gene-related peptide (CGRP) receptor, a heterodimer of calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). researchgate.netfrontiersin.org However, the landscape of CGRP signaling is complex, involving multiple receptor subtypes and peptide isoforms that present avenues for further investigation into this compound's complete pharmacological profile.
CGRP exists in two isoforms, αCGRP and βCGRP, which differ by a few amino acids. frontiersin.org While αCGRP is prominent in the trigeminal ganglia, βCGRP is primarily found in the enteric nervous system. researchgate.netfrontiersin.org this compound has demonstrated high affinity for cloned human CGRP receptors. tandfonline.com Specifically, in preclinical studies using human embryonic kidney cells expressing these receptors, this compound inhibited the binding of radiolabeled human CGRP with a high affinity (Ki of 0.015 ± 0.002 nM). tandfonline.com
Furthermore, the calcitonin family of receptors includes several other combinations of CLR or the calcitonin receptor (CTR) with different RAMPs, forming receptors for amylin (AMY), and adrenomedullin (B612762) (AM). frontiersin.orgnih.gov CGRP can activate the AMY1 receptor (CTR/RAMP1) with a potency similar to amylin itself. frontiersin.org This cross-reactivity is significant because some anti-CGRP pathway drugs have shown effects at these related receptors. For instance, the monoclonal antibody erenumab can antagonize both the CGRP receptor and the AMY1 receptor. nih.gov While this compound is characterized as a selective CGRP receptor antagonist, its affinity and activity at other CGRP-responsive receptors, like the AMY1 receptor, warrant deeper investigation to fully understand its therapeutic effects and potential for off-target activities. nih.govnih.gov
Future research should systematically characterize this compound's binding affinity and functional antagonism at the full spectrum of CGRP-responsive receptors, including the various amylin receptor subtypes. Understanding whether this compound's clinical efficacy is solely due to its action at the canonical CGRP receptor or involves modulation of other related receptors could reveal new therapeutic possibilities and explain inter-patient variability in treatment response.
Investigation of this compound Beyond Its Primary Pharmacological Target
While this compound's primary mechanism is the competitive antagonism of CGRP receptors to inhibit trigeminovascular nociception, its broader pharmacological profile remains an area of active research. nih.gov Preclinical and clinical data provide insights into its activity beyond this primary target, particularly concerning off-target effects and interactions with other physiological systems.
In comprehensive off-target binding assays, this compound was tested against a panel of over 120 receptors, enzymes, and ion channels and showed no significant affinity at concentrations up to micromolar levels. fda.gov This suggests a high degree of selectivity for the CGRP receptor. In isolated human artery preparations, this compound effectively antagonized CGRP-induced relaxation but did not exhibit any intrinsic vasoactive properties on its own at high concentrations. fda.gov This lack of direct vascular activity is a key differentiator from other classes of migraine medications like triptans.
However, the widespread distribution of CGRP and its receptors throughout the body, including the gastrointestinal system, suggests that CGRP antagonism could have effects beyond the trigeminovascular system. tandfonline.com For example, gastrointestinal adverse events like constipation are observed with this compound. tandfonline.com This is likely an on-target effect, as CGRP plays a role as a neurotransmitter in the autonomic nervous system of the gut. tandfonline.com
Development of Advanced Preclinical Models for this compound Research
The preclinical evaluation of this compound has relied on established models of migraine pathophysiology. A key model used was the rat nitroglycerin (NTG) model, which induces a state of trigeminal and cortical sensitization that mimics aspects of a migraine attack. tandfonline.com In this model, this compound demonstrated a dose-dependent reduction in facial allodynia, providing early evidence of its potential efficacy. tandfonline.com Another important preclinical tool has been the capsaicin-induced dermal vasodilation (CIDV) assay, particularly in primates, which has been utilized in the development of various CGRP-targeting therapeutics. tandfonline.comfda.gov
However, as our understanding of migraine becomes more nuanced, there is a need to develop more sophisticated preclinical models that can better recapitulate the complex human experience of migraine, including its different phases and associated symptoms. For instance, models that incorporate aspects of medication overuse headache (MOH) are crucial for evaluating the long-term consequences of preventive treatments. Preclinical studies with the gepant ubrogepant (B612305), for example, have utilized a "two-hit" priming model of MOH to demonstrate that, unlike some other acute medications, it does not appear to induce latent sensitization. researchgate.net Similar models would be valuable for further characterizing the long-term profile of this compound.
Future preclinical research could also benefit from models that allow for the investigation of CGRP's role in central versus peripheral sensitization. Differentiating the effects of this compound at these different sites could provide a more detailed understanding of its mechanism of action. Furthermore, the development of humanized animal models or advanced in vitro systems, such as organ-on-a-chip technology simulating the trigeminal system, could offer more translatable insights into this compound's efficacy and safety. These advanced models could also be instrumental in exploring the drug's effects on less understood aspects of migraine, such as the premonitory phase. neurologylive.com
Potential for Combination Therapies Involving this compound (Preclinical mechanistic rationale only)
The complexity of migraine pathophysiology suggests that combination therapy may offer enhanced efficacy for some patients. researchgate.net From a preclinical and mechanistic standpoint, combining this compound with drugs that have different but complementary mechanisms of action is a rational approach.
One promising avenue is the combination of this compound with therapies targeting other aspects of the CGRP pathway. For example, combining this compound (a CGRP receptor antagonist) with a monoclonal antibody that targets the CGRP ligand could theoretically provide a more complete blockade of CGRP signaling. researchgate.net While clinical data on this specific combination is emerging, the preclinical rationale is to target the pathway at two different points, which may be beneficial for patients who have an incomplete response to monotherapy.
Another area of interest is combining this compound with onabotulinumtoxinA. Animal models have suggested that this combination could be effective, potentially by targeting different aspects of neuronal sensitization. nih.gov Specifically, onabotulinumtoxinA is thought to inhibit the release of CGRP, while this compound blocks the CGRP receptor, representing a dual mechanism to dampen trigeminal nerve hyperexcitability.
Furthermore, combining this compound with agents that act on different neurotransmitter systems involved in migraine, such as the serotonin (B10506) system, could be explored. For instance, co-administration with a 5-HT1F receptor agonist, which also inhibits CGRP release but through a different mechanism than this compound, could offer synergistic effects. researchgate.net
A planned clinical study will assess the combination of daily this compound for prevention with ubrogepant, another gepant, for acute treatment, which is a logical approach to providing continuous CGRP pathway modulation. frontiersin.org The preclinical basis for such combinations lies in the potential for additive or synergistic effects on inhibiting trigeminal nociception and neurogenic inflammation.
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints used to evaluate Atogepant in migraine prevention trials, and how are they statistically validated?
- Methodological Answer : The primary endpoint in Phase 3 trials (e.g., ELEVATE trial) is the reduction in mean monthly migraine days (MMD) over 12 weeks, analyzed via mixed-effects models for repeated measures (MMRM) with baseline adjustment. Sensitivity analyses (e.g., ANCOVA) are applied to confirm robustness . Secondary endpoints include responder rates (≥50% reduction in MMD) and acute medication use days, evaluated using logistic regression and least squares mean differences .
Q. How are safety and tolerability profiles of this compound systematically assessed in clinical trials?
- Methodological Answer : Adverse events (AEs) are categorized by severity, causality, and frequency. For example, constipation (RR 4.92–5.19 vs. placebo) and nausea (RR 2.73) are analyzed using risk ratios (RRs) with 95% confidence intervals. Safety populations include all participants receiving ≥1 dose, with AE incidence compared via Fisher’s exact test . Protocol deviations and discontinuation rates are tracked to assess tolerability .
Q. What trial designs are optimal for evaluating this compound’s preventive efficacy in episodic migraine?
- Methodological Answer : Randomized, double-blind, placebo-controlled trials (RCTs) with parallel-group designs (e.g., ADVANCE trial) are standard. Key design elements include electronic diaries for real-time MMD tracking, stratification by baseline migraine frequency, and exclusion of participants with overuse of acute medications. Blister-pack matching ensures blinding integrity .
Advanced Research Questions
Q. How do conflicting results between individual trials and meta-analyses on this compound’s efficacy arise, and how can they be reconciled?
- Methodological Answer : Heterogeneity in trial populations (e.g., prior treatment failures, baseline MMD) may explain discrepancies. Fixed-effect meta-analyses (I² <40%) pool data from trials with similar protocols (e.g., ADVANCE and ELEVATE), while random-effects models address variability in dosing regimens (e.g., 10–60 mg/day) . Subgroup analyses by prior preventive failures (e.g., topiramate non-responders) refine interpretations .
Q. What advanced statistical methods are employed to compare this compound with other CGRP antagonists (e.g., rimegepant) in indirect treatment comparisons?
- Methodological Answer : Matching-adjusted indirect comparison (MAIC) adjusts for differences in baseline characteristics (e.g., age, MMD) across trials. Simulated treatment comparisons (STC) model efficacy outcomes using individual patient data from this compound trials and aggregate data from comparator studies, weighted via propensity scores .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing regimens?
- Methodological Answer : Population PK models analyze covariates (e.g., CYP3A4 inducer co-administration) impacting this compound’s AUC and Cmax. Exposure-response models correlate plasma concentrations (Tmax: 1–2 hours; half-life: 11 hours) with MMD reduction, informing dose adjustments for hepatic impairment .
Data Contradictions and Analytical Challenges
Q. Why do some trials report higher discontinuation rates for this compound despite favorable tolerability profiles?
- Methodological Analysis : Discontinuation rates (4–8% in ELEVATE) may reflect stringent protocol criteria (e.g., eDiary compliance <80%) rather than AEs. Sensitivity analyses using modified intention-to-treat (mITT) populations exclude non-adherent participants, reducing bias .
Q. How do differences in trial endpoints (e.g., MMD vs. headache days) affect cross-study generalizability?
- Methodological Analysis : Harmonization using the International Headache Society (IHS) criteria ensures endpoint consistency. Post-hoc analyses standardize outcomes, such as converting headache days to MMD via imputation methods, enabling cross-trial comparisons .
Tables for Key Findings
Methodological Recommendations
- For Efficacy Analysis : Use MMRM to handle missing data in longitudinal MMD assessments .
- For Safety Analysis : Apply MedDRA coding for AE categorization and prioritize dose-dependent AEs in risk-benefit analyses .
- For Comparative Studies : Leverage MAIC/STC to adjust for cross-trial heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
